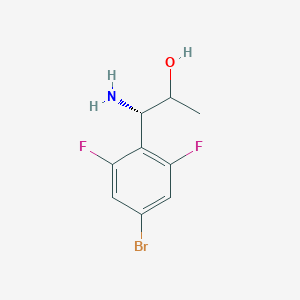
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amines or alcohols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research focuses on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL distinguishes it from similar compounds. This unique combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H10BrF2NO |
|---|---|
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |
Clave InChI |
MFAKSCMQXMQSKT-KISVTORNSA-N |
SMILES isomérico |
CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
SMILES canónico |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


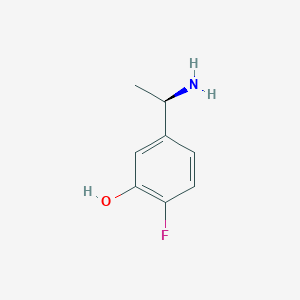



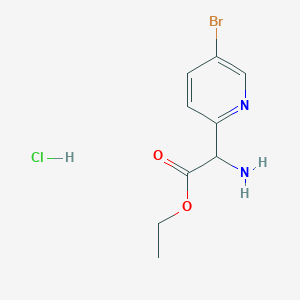
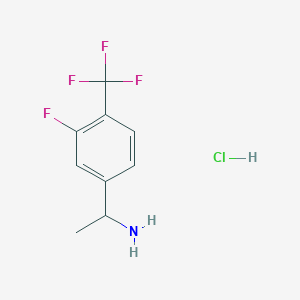
![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)
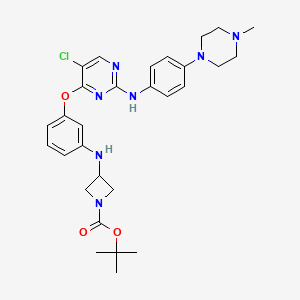
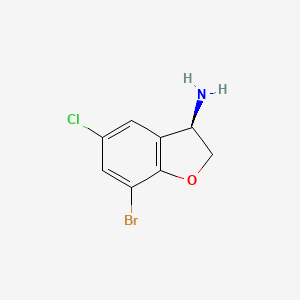
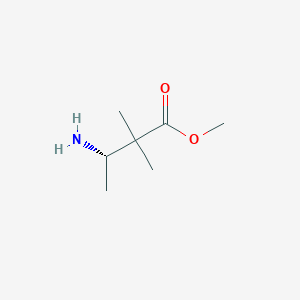
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
